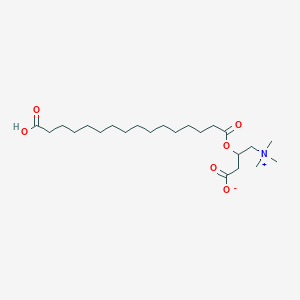

hexadecanedioic acid mono-L-carnitine ester

Description

Structure

2D Structure

Properties

CAS No. |

42150-38-9 |

|---|---|

Molecular Formula |

C23H43NO6 |

Molecular Weight |

429.6 g/mol |

IUPAC Name |

(3R)-3-(15-carboxypentadecanoyloxy)-4-(trimethylazaniumyl)butanoate |

InChI |

InChI=1S/C23H43NO6/c1-24(2,3)19-20(18-22(27)28)30-23(29)17-15-13-11-9-7-5-4-6-8-10-12-14-16-21(25)26/h20H,4-19H2,1-3H3,(H-,25,26,27,28)/t20-/m1/s1 |

InChI Key |

UNHCPLSWMNPZTD-HXUWFJFHSA-N |

Isomeric SMILES |

C[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)CCCCCCCCCCCCCCC(=O)O |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCCCCCCCCCCCCCC(=O)O |

physical_description |

Solid |

Synonyms |

(R)-3-Carboxy-2-[(15-carboxy-1-oxopentadecyl)oxy]-N,N,N-trimethyl-1-propanaminium Chloride; (R)-3-((15-Carboxypentadecanoyl)oxy)-4-(trimethylammonio)butanoate Chloride |

Origin of Product |

United States |

Biosynthesis and Catabolic Pathways of O 15 Carboxypentadecanoyl Carnitine

Endogenous Carnitine Biosynthesis

The journey of O-(15-carboxypentadecanoyl)carnitine begins with the endogenous synthesis of its foundational component, L-carnitine. This multi-step process occurs across different tissues and cellular compartments, transforming essential amino acids into the vital carnitine molecule.

Precursors and Key Enzymatic Steps of L-Carnitine Synthesis

The de novo synthesis of L-carnitine in mammals is a four-step enzymatic pathway that utilizes the essential amino acids lysine (B10760008) and methionine. wikipedia.orgyoutube.com The primary precursor is protein-bound lysine, which undergoes post-translational methylation to form Nε-trimethyllysine (TML), with S-adenosylmethionine serving as the methyl group donor. researchgate.net Following protein degradation, free TML is released and enters the carnitine biosynthesis pathway. researchgate.netnih.gov

The pathway involves the sequential action of four key enzymes:

Trimethyllysine Hydroxylase (TMLH) : This mitochondrial enzyme, also known as ε-N-trimethyllysine dioxygenase (TMLD), catalyzes the first step. nih.govcreative-proteomics.com It hydroxylates TML to produce 3-hydroxy-Nε-trimethyllysine (HTML). wikipedia.org This reaction is dependent on Fe²⁺, 2-oxoglutarate, and ascorbic acid (Vitamin C) as cofactors. wikipedia.org

Hydroxytrimethyllysine Aldolase (B8822740) (HTMLA) : The second step involves the cleavage of HTML into 4-N-trimethylaminobutyraldehyde (TMABA) and glycine. wikipedia.orgcreative-proteomics.com This reaction is catalyzed by HTMLA, a cytosolic aldolase that requires pyridoxal (B1214274) 5'-phosphate (Vitamin B6) as a coenzyme. researchgate.net

Trimethylaminobutyraldehyde Dehydrogenase (TMABA-DH) : In the cytoplasm, TMABA is oxidized to form γ-butyrobetaine (GBB). creative-proteomics.comresearchgate.net This irreversible reaction is catalyzed by the NAD⁺-dependent enzyme TMABA-DH. creative-proteomics.com

γ-Butyrobetaine Hydroxylase (BBOX) : The final, rate-limiting step is the stereospecific hydroxylation of GBB to form L-carnitine. wikipedia.orgnih.gov This reaction is catalyzed by BBOX, a dioxygenase that, like TMLH, requires Fe²⁺, 2-oxoglutarate, and ascorbic acid. creative-proteomics.com

| Step | Enzyme | Substrate | Product | Required Cofactors |

|---|---|---|---|---|

| 1 | Trimethyllysine Hydroxylase (TMLH) | Nε-trimethyllysine (TML) | 3-hydroxy-Nε-trimethyllysine (HTML) | Fe²⁺, 2-oxoglutarate, Ascorbic Acid |

| 2 | Hydroxytrimethyllysine Aldolase (HTMLA) | 3-hydroxy-Nε-trimethyllysine (HTML) | 4-N-trimethylaminobutyraldehyde (TMABA) + Glycine | Pyridoxal 5'-phosphate (PLP) |

| 3 | Trimethylaminobutyraldehyde Dehydrogenase (TMABA-DH) | 4-N-trimethylaminobutyraldehyde (TMABA) | γ-butyrobetaine (GBB) | NAD⁺ |

| 4 | γ-Butyrobetaine Hydroxylase (BBOX) | γ-butyrobetaine (GBB) | L-Carnitine | Fe²⁺, 2-oxoglutarate, Ascorbic Acid |

Subcellular and Tissue Localization of Carnitine Biosynthesis Enzymes

The synthesis of L-carnitine is compartmentalized both at the tissue and subcellular levels. While the first three enzymatic steps, converting TML to GBB, can occur in various human tissues including the liver, kidney, brain, heart, and skeletal muscle, the final and crucial step is restricted. nih.gov The enzyme γ-butyrobetaine hydroxylase (BBOX) is active almost exclusively in the liver, kidneys, and to a lesser extent, the brain and testes in humans. researchgate.netnih.gov Consequently, organs like skeletal and cardiac muscle, which have high L-carnitine requirements for fatty acid oxidation but cannot complete its synthesis, rely on carnitine uptake from the bloodstream. researchgate.net

Subcellularly, TMLH is located in the mitochondria, while HTMLA and TMABA-DH are cytosolic enzymes. creative-proteomics.com The final enzyme, BBOX, is also found in the cytosol, meaning GBB produced in the cytoplasm can be directly converted to L-carnitine in competent tissues. creative-proteomics.com

Formation Mechanisms of O-Acylcarnitines

O-(15-carboxypentadecanoyl)carnitine belongs to the O-acylcarnitine family. These molecules are formed through the esterification of the hydroxyl group of L-carnitine with the carboxyl group of an acyl-Coenzyme A (acyl-CoA). This process is catalyzed by a group of enzymes known as carnitine acyltransferases.

Role of Carnitine Acyltransferases in Esterification (e.g., CPTs, CRAT, CROT)

Carnitine acyltransferases are a family of enzymes that catalyze the reversible transfer of acyl groups between Coenzyme A and L-carnitine. nih.gov They are classified based on their substrate specificity for the length of the acyl chain.

Carnitine Palmitoyltransferases (CPTs) : These are crucial for the metabolism of long-chain fatty acids.

CPT I is located on the outer mitochondrial membrane and catalyzes the conversion of long-chain acyl-CoAs to acylcarnitines, a key step for their entry into the mitochondria. mdpi.comcolumbia.edu

CPT II is found on the matrix side of the inner mitochondrial membrane and reverses the reaction, regenerating the long-chain acyl-CoA within the mitochondrial matrix for β-oxidation. mdpi.compnas.org

Carnitine Acetyltransferase (CRAT) : This enzyme is located in the mitochondrial matrix, peroxisomes, and endoplasmic reticulum. It primarily handles short-chain acyl groups, such as acetyl-CoA, facilitating their transport out of the mitochondria and buffering the acetyl-CoA/CoASH ratio. nih.govnih.gov

Carnitine O-octanoyltransferase (CROT) : CROT is a peroxisomal enzyme that shows specificity for medium- to long-chain acyl-CoAs. wikipedia.orgresearchgate.net It plays a vital role in transporting the products of peroxisomal β-oxidation, which include chain-shortened fatty acids and dicarboxylic acids, out of the peroxisome for further metabolism. researchgate.net

| Enzyme | Acronym | Primary Location | Acyl-CoA Substrate Specificity |

|---|---|---|---|

| Carnitine Palmitoyltransferase I | CPT I | Outer Mitochondrial Membrane | Long-chain (C14-C18) |

| Carnitine Palmitoyltransferase II | CPT II | Inner Mitochondrial Membrane (Matrix side) | Long-chain (C14-C18) |

| Carnitine Acetyltransferase | CRAT | Mitochondria, Peroxisomes, ER | Short-chain (C2-C6) |

| Carnitine O-octanoyltransferase | CROT | Peroxisomes | Medium- to Long-chain (C6-C12) |

Integration of Long-Chain Dicarboxylic Acids into Acylcarnitine Synthesis

O-(15-carboxypentadecanoyl)carnitine is derived from hexadecanedioic acid, a 16-carbon long-chain dicarboxylic acid (DCA). nih.gov DCAs are not typically major components of the diet but are formed endogenously through the ω-oxidation pathway of fatty acids. nih.gov This pathway becomes more active when mitochondrial β-oxidation is impaired or overloaded. nih.gov

The formation of O-(15-carboxypentadecanoyl)carnitine involves the following steps:

ω-Oxidation : A long-chain fatty acid (like palmitic acid) undergoes oxidation at its terminal methyl (ω) carbon, typically in the endoplasmic reticulum, to form a dicarboxylic acid (hexadecanedioic acid).

Activation and Peroxisomal β-Oxidation : The resulting DCA is activated to its corresponding dicarboxylyl-CoA. Long-chain DCAs are primarily metabolized via β-oxidation within peroxisomes. nih.gov

Esterification to Carnitine : Inside the peroxisome, the hexadecanedioyl-CoA can be esterified to L-carnitine. This reaction is likely catalyzed by the peroxisomal enzyme Carnitine O-octanoyltransferase (CROT), given its substrate preference for medium-to-long chain acyl groups. nih.govresearchgate.net The product of this esterification is O-(15-carboxypentadecanoyl)carnitine (also known as hexadecanedioylcarnitine). The presence of elevated long-chain DC-carnitines in the plasma of patients with peroxisomal disorders underscores the importance of this pathway. nih.gov

Metabolic Fate and Turnover of O-(15-Carboxypentadecanoyl)carnitine

The formation of O-(15-carboxypentadecanoyl)carnitine serves to transport the dicarboxylic acyl group out of the peroxisome. nih.gov Once formed, this acylcarnitine can be shuttled to the mitochondria for complete oxidation. nih.gov Inside the mitochondrial matrix, the 15-carboxypentadecanoyl group is transferred back to Coenzyme A by a carnitine acyltransferase, likely CPT II.

The resulting dicarboxylyl-CoA then undergoes mitochondrial β-oxidation. This process sequentially shortens the carbon chain from both ends, yielding acetyl-CoA and shorter-chain dicarboxylic acids, such as succinyl-CoA. nih.gov These products can then enter the tricarboxylic acid (TCA) cycle for energy production. This metabolic route represents an essential mechanism for the complete catabolism of fatty acids, particularly under conditions of high fat load or metabolic stress that lead to increased ω-oxidation. nih.gov

Pathways of Acylcarnitine Degradation

The degradation of O-(15-carboxypentadecanoyl)carnitine involves the catabolism of its dicarboxylic acid component, which primarily occurs within peroxisomes. nih.govnih.gov Dicarboxylic acids, particularly long-chain ones, are key substrates for peroxisomal β-oxidation. nih.gov This pathway serves as an alternative route for fatty acid metabolism, especially when mitochondrial oxidation is compromised. nih.govmdpi.com

The process begins with the transport of the dicarboxylic acid into the peroxisome, a function facilitated by transporters like ATP-binding cassette transporter 3 (ABCD3). iu.edu Inside the peroxisome, the dicarboxylic acid undergoes β-oxidation, a cycle of reactions that sequentially shortens the carbon chain from both ends, releasing acetyl-CoA units in each cycle. nih.gov The chain-shortened dicarboxylic acids can then be further metabolized. While peroxisomes are the main site for this degradation, mitochondria may serve as a secondary, less efficient location for dicarboxylic fatty acid metabolism if peroxisomal function is defective. iu.edu

| Feature | Description | Primary Organelle | Key Enzymes/Transporters |

| Primary Pathway | β-oxidation of the dicarboxylic acid component. nih.gov | Peroxisomes nih.goviu.edu | Peroxisomal β-oxidation enzymes, Carnitine octanoyltransferase (COT) iu.edu |

| Transport | Dicarboxylic acids are transported into the peroxisome for degradation. iu.edu | Peroxisome Membrane | ATP-binding cassette transporter 3 (ABCD3) iu.edu |

| Secondary Pathway | Can be metabolized in mitochondria, though less efficiently. iu.edu | Mitochondria iu.edu | Carnitine-acylcarnitine translocase (CACT), Carnitine palmitoyltransferase II (CPTII) oregonstate.edu |

| Products | Sequential removal of acetyl-CoA units and chain-shortened dicarboxylic acids. nih.gov | Peroxisomes, Mitochondria | N/A |

Contribution to Acyl Group Homeostasis and Excretion

The formation and subsequent metabolism of O-(15-carboxypentadecanoyl)carnitine play a crucial role in maintaining cellular metabolic balance, particularly the homeostasis of the acyl-CoA to free CoA ratio. nih.gov Acylcarnitines are essential for buffering the acyl-CoA pool; when fatty acid oxidation is high or impaired, acyl-CoA esters can accumulate within mitochondria. nih.gov This accumulation sequesters the limited pool of free Coenzyme A (CoA), which is vital for numerous metabolic pathways, including the Krebs cycle. oregonstate.edu

By converting potentially toxic acyl-CoA esters into acylcarnitines, cells can release free CoA, thereby maintaining metabolic flexibility. nih.gov This process effectively serves as a detoxification pathway, preventing the buildup of acyl groups that could otherwise inhibit cellular processes. nih.gov The resulting O-(15-carboxypentadecanoyl)carnitine can be transported out of the mitochondria and peroxisomes for eventual excretion from the body. nih.govresearchgate.net

In various inherited metabolic disorders, such as medium-chain acyl-CoA dehydrogenase deficiency, the accumulation of specific acyl-CoA intermediates leads to a marked increase in their corresponding acylcarnitines in plasma and urine. nih.gov The elevated urinary excretion of these molecules, including dicarboxylic acylcarnitines, underscores their importance as a mechanism for eliminating excess and potentially harmful acyl groups. nih.govnih.gov

| Metabolic Role | Mechanism | Significance |

| Acyl Group Buffering | Converts 15-carboxypentadecanoyl-CoA to its carnitine ester, releasing free CoA. nih.gov | Prevents sequestration of the essential Coenzyme A pool, allowing other metabolic pathways to function. oregonstate.edu |

| Detoxification | Facilitates the removal of excess long-chain dicarboxylic acyl groups from mitochondria and peroxisomes. nih.govnih.gov | Mitigates the potential toxicity associated with the accumulation of acyl-CoA esters. nih.gov |

| Transport and Excretion | Acylcarnitine form is water-soluble and can be transported across membranes and excreted in the urine. nih.gov | Provides a pathway for the elimination of excess acyl groups from the body, which is evident in certain metabolic diseases. nih.govnih.gov |

Biological and Physiological Roles of O 15 Carboxypentadecanoyl Carnitine

Intermediary Metabolism and Energy Dynamics

The primary role of O-(15-carboxypentadecanoyl)carnitine is deeply embedded in the cellular processes that convert fats into usable energy. It acts as a crucial shuttle, ensuring that long-chain dicarboxylic acids are available to the mitochondrial machinery responsible for energy synthesis.

Facilitation of Fatty Acid Oxidation via Mitochondrial Transport

The inner mitochondrial membrane is impermeable to long-chain fatty acids and their activated forms, acyl-CoAs. nih.govnih.gov The carnitine shuttle system is the essential transport mechanism that overcomes this barrier. youtube.comyoutube.com O-(15-carboxypentadecanoyl)carnitine is a key component of this shuttle for its specific dicarboxylic acid.

The process involves several key steps:

Activation: In the cytoplasm, the long-chain dicarboxylic acid is first activated by being attached to Coenzyme A (CoA), forming 15-carboxypentadecanoyl-CoA. youtube.com

Carnitine Conjugation: The enzyme Carnitine Palmitoyltransferase I (CPT-I), located on the outer mitochondrial membrane, catalyzes the transfer of the acyl group from CoA to carnitine, forming O-(15-carboxypentadecanoyl)carnitine. youtube.com

Translocation: The newly formed acylcarnitine is then transported across the inner mitochondrial membrane into the mitochondrial matrix by the carnitine-acylcarnitine translocase (CACT). youtube.commdpi.com

Re-conversion: Once inside the matrix, Carnitine Palmitoyltransferase II (CPT-II) converts O-(15-carboxypentadecanoyl)carnitine back into 15-carboxypentadecanoyl-CoA and free carnitine. youtube.com

The regenerated 15-carboxypentadecanoyl-CoA is now available for breakdown through the beta-oxidation pathway within the mitochondria. youtube.com The free carnitine is shuttled back to the cytoplasm to transport another fatty acid molecule. youtube.com

Impact on ATP Production Pathways

By delivering its dicarboxylic acid cargo to the mitochondrial matrix, O-(15-carboxypentadecanoyl)carnitine directly fuels the primary pathways of cellular energy production. The subsequent beta-oxidation of the fatty acyl-CoA generates a significant yield of energy-rich molecules. nih.gov

For each cycle of beta-oxidation, the fatty acid chain is shortened by two carbons, producing one molecule each of:

Acetyl-CoA: This molecule is a primary substrate for the Tricarboxylic Acid (TCA) cycle. nih.gov

NADH and FADH2: These are reduced coenzymes that donate electrons to the electron transport chain. nih.gov

The acetyl-CoA enters the TCA cycle, generating more NADH and FADH2. nih.gov All the NADH and FADH2 produced are then oxidized by the electron transport chain, a process that drives the synthesis of large quantities of Adenosine Triphosphate (ATP), the main energy currency of the cell. nih.gov Therefore, the transport of the fatty acid as O-(15-carboxypentadecanoyl)carnitine is a critical preliminary step for the large-scale ATP production derived from fat metabolism. researchgate.net

Regulation of Metabolic Fluxes

Beyond its role as a simple transport molecule, O-(15-carboxypentadecanoyl)carnitine is part of the broader carnitine system that helps regulate the flow and balance of metabolites within the cell, ensuring that energy production pathways function efficiently and without interruption.

Modulation of Acyl-CoA/CoA Ratios

The carnitine system plays a vital role in maintaining the balance between free Coenzyme A (CoA) and its acylated forms (acyl-CoAs). nih.gov Many crucial metabolic reactions, including steps in the TCA cycle and the pyruvate (B1213749) dehydrogenase reaction, require a ready supply of free CoA. nih.gov

During periods of high fatty acid breakdown, there is a risk that the pool of free CoA could be depleted as it becomes "locked up" in acyl-CoA molecules. nih.gov The formation of acylcarnitines, such as O-(15-carboxypentadecanoyl)carnitine, serves as a buffer system. nih.gov By converting acyl-CoAs into acylcarnitines, the cell liberates free CoA, ensuring that other metabolic pathways are not inhibited. nih.govnih.gov This reversible process allows the cell to manage its acyl-CoA pool, preventing both the depletion of free CoA and the accumulation of potentially toxic levels of acyl-CoAs. nih.govnih.gov

| Metabolic State | Acyl-CoA Level | Acylcarnitine Formation | Free CoA Pool | Effect on Metabolism |

|---|---|---|---|---|

| Low Fatty Acid Oxidation | Low | Low | Stable | Balanced metabolic flux. |

| High Fatty Acid Oxidation | High | High | Maintained/Replenished | Prevents CoA depletion, allows other pathways to function. |

| Mitochondrial Dysfunction | Accumulates | Increases (Export) | Depleted | Acylcarnitine export mitigates toxicity. |

Influence on Related Metabolic Cycles (e.g., TCA Cycle)

The metabolism of O-(15-carboxypentadecanoyl)carnitine has a direct and significant impact on the Tricarboxylic Acid (TCA) cycle, also known as the Krebs cycle. The breakdown of its dicarboxylic acid component provides key substrates that fuel this central metabolic hub. nih.govi4kids.org

The beta-oxidation of 15-carboxypentadecanoyl-CoA yields two important products that enter the TCA cycle:

Acetyl-CoA: This is the primary fuel for the TCA cycle, combining with oxaloacetate to initiate the cycle. nih.gov

Succinyl-CoA: As a dicarboxylic acid, its complete oxidation ultimately yields succinyl-CoA in the final round of beta-oxidation, in addition to acetyl-CoA. nih.govi4kids.org Succinyl-CoA is an anaplerotic intermediate, meaning it can replenish the pool of TCA cycle intermediates, enhancing the cycle's capacity. nih.govi4kids.org

By supplying both a primary fuel source (acetyl-CoA) and a replenishing intermediate (succinyl-CoA), the metabolism of this dicarboxylic acylcarnitine ensures the robust and continuous operation of the TCA cycle, which is essential for cellular respiration. nih.govi4kids.org

Contribution to Mitochondrial Function and Integrity

The role of the carnitine system, including O-(15-carboxypentadecanoyl)carnitine, extends to protecting the mitochondria from the harmful effects of metabolic imbalances. The accumulation of long-chain acyl-CoAs within the mitochondria can be toxic, potentially leading to impaired mitochondrial respiration, increased oxidative stress, and even the initiation of apoptosis (programmed cell death). nih.gov

Role in Acyl Group Detoxification and Management of Metabolic Intermediates

O-(15-carboxypentadecanoyl)carnitine is a dicarboxylic acylcarnitine, a type of esterified carnitine molecule. The fundamental role of the carnitine system is intrinsically linked to the management and detoxification of acyl groups within the body. Carnitine and its acyl esters are pivotal in maintaining the balance of intracellular coenzyme A (CoA), a critical cofactor in numerous metabolic pathways. nih.gov

The carnitine system facilitates the transport of long-chain fatty acids into the mitochondria for beta-oxidation, the primary process of fatty acid breakdown for energy production. nih.govoregonstate.edu However, its role extends beyond energy metabolism. When there is an excess of acyl-CoA intermediates, resulting from high rates of fatty acid oxidation or from inborn errors of metabolism, these molecules can accumulate and become toxic to cells. researchgate.netnih.gov This accumulation can sequester the available free CoA pool, impairing CoA-dependent reactions, including the Krebs cycle and fatty acid oxidation itself. nih.gov

This is where the detoxification role of carnitine becomes crucial. By esterifying these excess acyl groups to form acylcarnitines, such as O-(15-carboxypentadecanoyl)carnitine, the cell can buffer the free CoA pool. nih.govnih.gov These newly formed acylcarnitines can then be transported out of the mitochondria and subsequently excreted in the urine, effectively removing potentially toxic metabolic intermediates from the body. nih.govmdpi.com This process prevents the harmful buildup of acyl-CoAs and frees up CoA to participate in essential metabolic processes. researchgate.net In conditions classified as inborn errors of metabolism, pharmacological administration of carnitine has been shown to enhance the excretion of specific acylcarnitine derivatives, highlighting its role in facilitating the removal of toxic acyl intermediates. researchgate.net

| Mechanism | Description | Metabolic Consequence |

| Buffering of Acyl-CoA/CoA Ratio | Carnitine binds to excess acyl groups, converting acyl-CoAs to acylcarnitines. | Releases free Coenzyme A (CoA) to participate in vital metabolic pathways (e.g., Krebs Cycle). nih.gov |

| Removal of Excess Acyl Groups | Acylcarnitines are transported out of the mitochondria and can be excreted from the body via urine. nih.govmdpi.com | Prevents the accumulation of potentially toxic metabolic intermediates. researchgate.net |

| Modulation of Mitochondrial Enzymes | By managing the acyl-CoA/CoA ratio, carnitine influences the activity of key enzymes in metabolic cycles. nih.govmdpi.com | Regulates pathways such as fatty acid oxidation, gluconeogenesis, and the urea (B33335) cycle. nih.gov |

Potential Modulatory Effects on Cellular Signaling and Gene Expression

Beyond its well-established metabolic roles, emerging research indicates that specific acylcarnitines may possess the ability to modulate cellular signaling pathways and influence gene expression.

A study on the closely related C15:0 acylcarnitine, pentadecanoyl-L-carnitine, revealed that it acts as a signaling molecule with pleiotropic effects. caymanchem.com This compound was identified as an agonist for both cannabinoid receptors (CB1 and CB2) and certain serotonin (B10506) receptors (5-HT1A and 5-HT1B). caymanchem.com Furthermore, it demonstrated antagonistic activity at histamine (B1213489) H1 and H2 receptors. caymanchem.com Such interactions with key receptor systems suggest a capacity to influence a wide array of physiological processes, from neurotransmission to immune responses. The same study found that pentadecanoyl-L-carnitine could inhibit T cell proliferation and reduce levels of the chemokine CCL2, indicating a potential role in modulating immune and inflammatory signaling. caymanchem.com

| Receptor/Cell System | Activity of Pentadecanoyl-L-carnitine | EC50 Value (µM) |

| Cannabinoid Receptor 1 (CB1) | Agonist | 3.7 |

| Cannabinoid Receptor 2 (CB2) | Agonist | 3.2 |

| Serotonin Receptor 5-HT1A | Agonist | 9.6 |

| Serotonin Receptor 5-HT1B | Agonist | 9.3 |

| Histamine H1 Receptor | Antagonist | 10.9 |

| Histamine H2 Receptor | Antagonist | 6.1 |

| T Cell Proliferation | Inhibition | N/A |

| Chemokine (CCL2) Levels | Reduction | N/A |

| Data sourced from a study on pentadecanoyl-L-carnitine, a related C15 acylcarnitine. caymanchem.com |

Direct evidence linking O-(15-carboxypentadecanoyl)carnitine to gene expression comes from metabolomic studies involving the steroid receptor coactivator (SRC) family. ebi.ac.uk The SRC family members are transcriptional coregulators that play significant roles in controlling metabolic homeostasis, including fatty acid oxidation. ebi.ac.uk A comprehensive metabolic profiling of mice lacking specific SRCs (SRC-1, -2, or -3) revealed unique, tissue-specific metabolic signatures. ebi.ac.uk The levels of various metabolites, including acylcarnitines like O-(15-carboxypentadecanoyl)carnitine, were altered depending on which SRC was ablated, demonstrating that the function of these transcriptional coactivators has distinct and non-redundant metabolic consequences. ebi.ac.uk For instance, SRC-1 ablation had the most significant impact on hepatic metabolism, SRC-2 on cardiac metabolism, and SRC-3 on brain and skeletal muscle metabolism. ebi.ac.uk This suggests that the concentration of O-(15-carboxypentadecanoyl)carnitine in a given tissue is linked to the regulatory activity of the SRC gene expression machinery, positioning it as a potential biomarker or mediator of transcriptional regulation of metabolism. ebi.ac.uk

Advanced Analytical Methodologies for O 15 Carboxypentadecanoyl Carnitine Quantification and Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Approaches

Liquid chromatography coupled with mass spectrometry stands as a cornerstone for the analysis of acylcarnitines, including O-(15-carboxypentadecanoyl)carnitine. This powerful combination allows for the separation, detection, and quantification of these compounds in complex biological matrices.

Tandem Mass Spectrometry (LC-MS/MS) for High-Throughput Analysis

Tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the high-throughput analysis of acylcarnitines. sigmaaldrich.com It is a principal technique used in newborn screening programs to detect inborn errors of metabolism. sigmaaldrich.comnih.gov The method's utility extends to the comprehensive profiling of acylcarnitines in various biological samples like plasma and tissues. nih.gov

LC-MS/MS methods have been developed to quantify a wide range of acylcarnitine species, including odd-numbered carbon species such as pentadecanoyl-carnitine (C15:0-CN). nih.gov These methods demonstrate high sensitivity, accuracy, and precision. nih.gov The technique often involves a flow-injection analysis of derivatized or underivatized acylcarnitines, followed by detection using a precursor-ion scan or selected reaction monitoring. nih.gov A common characteristic fragment ion at m/z 85 is often monitored in the fragmentation patterns of acylcarnitines. nih.gov Derivatization, such as butylation, can be employed to increase ionization efficiency, especially for dicarboxylic species. nih.gov

Table 1: Key Features of LC-MS/MS for Acylcarnitine Analysis

| Feature | Description | Reference |

|---|---|---|

| Application | Newborn screening, diagnostic testing for metabolic disorders. | sigmaaldrich.comnih.gov |

| Sample Types | Plasma, tissues, dried blood spots. | nih.govnih.gov |

| Detection Mode | Precursor-ion scan, selected reaction monitoring (SRM). | nih.gov |

| Derivatization | Optional butylation to improve ionization of dicarboxylic acylcarnitines. | nih.gov |

| Key Fragment | A prominent fragment ion is commonly observed at m/z 85. | nih.gov |

Hydrophilic Interaction Liquid Chromatography (HILIC) Applications

Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for the separation of polar compounds like acylcarnitines without the need for derivatization. sigmaaldrich.comnih.gov HILIC columns can effectively retain and separate free carnitine and various acylcarnitines. sigmaaldrich.combevital.no This technique provides a rapid and accurate method for high-risk screening and diagnosis of metabolic disorders. nih.gov

In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous solvent. This allows for the separation of isomers, such as dicarboxylic and hydroxyl acylcarnitines, and can help to avoid false positive results by separating out interferents. nih.gov

Ionization Techniques (e.g., Electrospray Ionization)

Electrospray Ionization (ESI) is the most commonly used ionization technique for the analysis of acylcarnitines by LC-MS. nih.govnih.gov ESI is a soft ionization method that generates intact molecular ions, which is crucial for the accurate mass determination of the target analytes. Mass spectrometric analysis of acylcarnitines is typically performed using ESI in the positive ion mode. nih.gov This technique is integral to methods developed for the determination of carnitine and its various acyl esters in biological fluids like plasma. nih.gov

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) offers alternative and complementary methods to LC-MS for the analysis of O-(15-carboxypentadecanoyl)carnitine and related compounds.

HPLC with Ultraviolet (UV) or Fluorescence Detection (FLD)

While mass spectrometry is a more sensitive and specific detector, HPLC coupled with Ultraviolet (UV) or Fluorescence Detection (FLD) can also be utilized for the quantification of carnitine and its derivatives. However, the UV detection of acylcarnitines is generally considered to be very insensitive. sigmaaldrich.com L-carnitine and related compounds can be detected in the low UV range, typically around 205-225 nm. sielc.comresearchgate.net

Fluorescence detection offers higher sensitivity but usually requires a pre-column derivatization step to attach a fluorescent tag to the carnitine molecule. nih.gov Various derivatizing agents, such as pyrene-1-carbonyl cyanide, have been used for this purpose. nih.gov

Table 2: Comparison of HPLC Detection Methods for Carnitines

| Detector | Principle | Sensitivity | Derivatization | Reference |

|---|---|---|---|---|

| UV | Absorption of UV light by the analyte. | Low | Not required | sigmaaldrich.comsielc.com |

| FLD | Detection of fluorescence emitted by the analyte. | High | Typically required | nih.govnih.gov |

Strategies for Highly Polar Compounds

The high polarity of O-(15-carboxypentadecanoyl)carnitine presents analytical challenges, particularly in chromatographic retention on traditional reversed-phase columns. Several strategies have been developed to address this issue.

One common approach is the use of ion-pairing reagents in the mobile phase. These reagents, such as sodium 1-heptanesulfonate, pair with the charged analyte to increase its hydrophobicity and retention on a C18 column. researchgate.net

Another effective strategy is pre-column derivatization. This involves a chemical reaction to modify the analyte, making it less polar or introducing a chromophore or fluorophore for enhanced detection. nih.gov For instance, derivatization can be used to synthesize an L-carnitine derivative suitable for fluorescence detection. nih.gov As mentioned previously, HILIC is also a primary strategy for retaining and separating highly polar compounds without derivatization. nih.govbevital.no

Sample Preparation and Derivatization for Analytical Precision

The accurate quantification and characterization of O-(15-carboxypentadecanoyl)carnitine in biological matrices necessitate meticulous sample preparation to remove interfering substances and enhance analytical sensitivity. The complexity of biological samples, such as plasma or tissue homogenates, requires multi-step procedures involving protein removal, sample clean-up, and chemical modification to ensure the reliability of analytical results.

Protein Precipitation Techniques

A critical initial step in preparing biological samples for the analysis of small molecules like O-(15-carboxypentadecanoyl)carnitine is the removal of proteins. Proteins can interfere with chromatographic analysis and ionize inefficiently, suppressing the analyte signal in mass spectrometry. Protein precipitation is a widely used, rapid bulk-precipitation method that alters solvent conditions to decrease the solubility of proteins, causing them to precipitate out of the solution. nih.gov

Commonly employed methods include the addition of organic solvents or acids. mdpi.com

Organic Solvents: Acetonitrile and methanol (B129727) are frequently used. They work by reducing the dielectric constant of the solution, which disrupts the hydration layer around proteins and leads to their aggregation and precipitation. A significant advantage is their compatibility with subsequent reversed-phase chromatography, though a high concentration of organic solvent may require an evaporation and reconstitution step. mdpi.com

Acidic Reagents: Trichloroacetic acid (TCA) and perchloric acid (PCA) are effective precipitating agents. mdpi.com They cause proteins to precipitate by altering the pH to the protein's isoelectric point, where its solubility is minimal. While this method keeps the supernatant aqueous, the extreme pH can risk the degradation of sensitive analytes. mdpi.com

The choice of precipitating agent depends on the analyte's stability and the requirements of the subsequent analytical instrumentation.

Table 1: Comparison of Common Protein Precipitation Agents

| Precipitating Agent | Principle of Action | Advantages | Disadvantages |

|---|---|---|---|

| Acetonitrile/Methanol | Reduces solution dielectric constant, disrupting protein hydration. | Effective precipitation; supernatant can be directly compatible with LC-MS. | Requires large sample dilution; may require evaporation/reconstitution. mdpi.com |

| Trichloroacetic Acid (TCA) | Lowers pH to the protein's isoelectric point, minimizing solubility. | Supernatant remains aqueous; no evaporation needed. | Extreme pH may cause analyte degradation. mdpi.com |

| Perchloric Acid (PCA) | Similar to TCA, works by altering pH. mdpi.com | Effective and straightforward. | Potential for analyte degradation; safety handling considerations. |

Solid-Phase Extraction (SPE) for Sample Clean-up

Following protein precipitation, solid-phase extraction (SPE) is often employed as a crucial step for sample clean-up and concentration. SPE is a chromatographic technique used to isolate analytes from a complex mixture by partitioning them between a liquid phase (the sample) and a solid stationary phase (the sorbent). sigmaaldrich.com This process effectively removes residual salts, phospholipids, and other small-molecule interferences that were not removed during protein precipitation, thereby improving the purity of the sample injected into the analytical system. sigmaaldrich.comunipd.it

For acylcarnitines, reversed-phase sorbents like C18 are commonly used. The long hydrocarbon chain of O-(15-carboxypentadecanoyl)carnitine allows for strong retention on the nonpolar C18 sorbent, while more polar interferences are washed away. Elution is then achieved with an organic solvent. More advanced SPE cartridges, such as those with mixed-mode or polymer-based sorbents (e.g., N-vinylpyrrolidone/divinylbenzene copolymer), can offer enhanced selectivity and better purification compared to traditional silica-based cartridges. nih.gov

Derivatization Strategies for Enhanced Detection and Separation

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For acylcarnitines, this strategy is employed to enhance chromatographic separation, improve ionization efficiency for mass spectrometry (MS), and enable the differentiation of structurally similar compounds. nih.gov

A common and effective derivatization strategy for acylcarnitines, including dicarboxylic forms like O-(15-carboxypentadecanoyl)carnitine, is butylation. nih.gov This process involves converting the carboxylic acid functional groups into their butyl ester forms. This modification is particularly valuable in MS-based methods for several reasons:

Increased Ionization Efficiency : The butylated derivatives often exhibit better ionization efficiency in positive mode electrospray ionization (ESI), leading to improved sensitivity. nih.gov

Resolution of Isobars : Dicarboxylic acylcarnitines can be isobaric (have the same nominal mass) with other acylcarnitine species. For example, a hydroxybutyryl-carnitine and a malonyl-carnitine can have the same mass. By derivatizing with butanol, both carboxyl groups on a dicarboxylic acylcarnitine (like O-(15-carboxypentadecanoyl)carnitine) are esterified. This results in a unique mass shift that allows it to be distinguished from a monocarboxylic acylcarnitine that has undergone the same derivatization, thus resolving ambiguity. nih.gov

Improved Chromatography : The derivatized compounds are less polar, which can lead to better retention and peak shape on reversed-phase HPLC columns. unipd.it

The reaction is typically performed by heating the dried sample extract with butanolic acid, which converts the carnitine and its acyl esters into their corresponding butyl esters. nih.gov

Validation Parameters for Analytical Procedures

To ensure that an analytical method for O-(15-carboxypentadecanoyl)carnitine is reliable and suitable for its intended purpose, it must undergo a thorough validation process. Key validation parameters, as stipulated by guidelines from bodies like the International Council for Harmonisation (ICH), include specificity, selectivity, accuracy, and precision. scirp.org

Specificity and Selectivity Assessment

Specificity is the ability of an analytical method to produce a signal that is solely dependent on the target analyte, without interference from other components in the sample matrix, such as impurities or degradation products. nih.govSelectivity is a related concept that refers to the method's ability to differentiate and quantify the analyte in the presence of other, often structurally similar, compounds. nih.gov

For the analysis of O-(15-carboxypentadecanoyl)carnitine, high selectivity is crucial, especially for distinguishing it from other long-chain acylcarnitines and potential isobaric interferences. nih.gov This is typically achieved through a combination of:

Chromatographic Separation : Techniques like High-Performance Liquid Chromatography (HPLC) separate compounds based on their physicochemical properties before they reach the detector. A well-developed HPLC method can resolve O-(15-carboxypentadecanoyl)carnitine from other acylcarnitines. nih.gov

Tandem Mass Spectrometry (MS/MS) : This is a highly selective detection technique. In MS/MS, a specific precursor ion corresponding to the analyte is selected, fragmented, and a specific product ion is monitored. This precursor-product ion transition is highly characteristic of the analyte, providing excellent selectivity and minimizing the impact of co-eluting matrix components. nih.gov

The validation of specificity involves analyzing blank matrix samples (e.g., plasma from a subject not containing the analyte) to ensure no interfering peaks are present at the retention time of the analyte. nih.gov

Accuracy and Precision Determination

Accuracy refers to the closeness of the measured value to the true or accepted value. It is typically assessed by performing recovery studies, where a known amount of the analyte is spiked into a blank matrix and analyzed. The percentage of the spiked amount that is measured (% recovery) indicates the accuracy of the method. sarpublication.com For a method to be considered accurate, recoveries are often expected to be within a certain range, for example, 100 ± 15%. sarpublication.com

Precision describes the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samples. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (% CV). Precision is evaluated at two levels:

Repeatability (Intra-assay precision) : The precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision) : The precision obtained within the same laboratory but on different days, with different analysts, or on different equipment.

For bioanalytical methods, an RSD of less than 15% is generally considered acceptable. scirp.orgresearchgate.net

Table 2: Representative Accuracy and Precision Data for Carnitine Analysis Methods This table presents typical validation results for HPLC-based methods for carnitine analysis, demonstrating the performance metrics expected for a validated assay.

| Parameter | Concentration Level | Acceptance Criteria | Reported Value (% Recovery or % RSD) | Source |

|---|---|---|---|---|

| Accuracy | Low (80%) | Typically 85-115% | 99.74% | sarpublication.com |

| Medium (100%) | Typically 85-115% | 99.84% | sarpublication.com | |

| High (120%) | Typically 85-115% | 99.80% | sarpublication.com | |

| Precision (Repeatability) | N/A | RSD < 2.0% | < 1.0% | sarpublication.com |

| Precision (Intermediate) | N/A | RSD < 2.0% | < 2.0% | nih.govresearchgate.net |

Linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ)

Method validation for acylcarnitines, including long-chain dicarboxylic species, consistently demonstrates the high performance of LC-MS/MS techniques. nih.gov Linearity is established to confirm that the instrument's response is directly proportional to the analyte concentration across a specific range. The limit of detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantitation (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. researchgate.net

While specific validation data for O-(15-carboxypentadecanoyl)carnitine is not detailed in isolation, studies on comprehensive acylcarnitine panels provide representative performance metrics. For instance, a clinically validated LC-MS/MS method for 38 different acylcarnitines demonstrated excellent limits of quantification and linearity. nih.gov Another robust LC-MS/MS method developed for the quantification of 56 different acylcarnitine species, including odd-numbered carbon species like pentadecanoyl-carnitine, also confirmed that calibration curves were linear for all analytes. researchgate.net

The performance of such methods is summarized in the tables below, reflecting typical values achieved for long-chain acylcarnitines in bioanalytical assays.

| Parameter | Typical Performance Metric | Description |

|---|---|---|

| Linearity (R²) | > 0.99 | Indicates a strong correlation between concentration and instrument response. For various acylcarnitines, linear regression coefficients are consistently above 0.99. researchgate.net |

| Limit of Detection (LOD) | Low nmol/L to pmol/L range | Represents the lowest detectable concentration. For similar long-chain acylcarnitines, LODs are often in the low nanomolar range, ensuring detection of trace amounts. |

| Limit of Quantitation (LOQ) | Low to mid nmol/L range | The lowest concentration that can be reliably quantified. Validated methods demonstrate excellent limits of quantification for dozens of calibrated acylcarnitine analytes. nih.gov |

The data presented are representative of validated methods for the analysis of a broad range of acylcarnitines, including long-chain species, and provide an expected performance range for O-(15-carboxypentadecanoyl)carnitine.

Robustness and Reproducibility in Bioanalytical Contexts

Robustness refers to a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. Reproducibility assesses the precision of results across different laboratories, instruments, or analysts. For clinical and metabolic research, both parameters are critical to ensure that results are consistent and comparable over time and between different studies. chromatographyonline.com

LC-MS/MS methods for acylcarnitine analysis are designed to be robust and highly reproducible. nih.gov The development of these methods includes rigorous testing of various parameters to ensure their stability. For example, a method using two-dimensional ultra-high-performance liquid chromatography (UHPLC) separation followed by MS/MS detection is noted for its high level of quantitative accuracy, precision, selectivity, and robustness. chromatographyonline.com

Reproducibility is typically evaluated by determining intra- and inter-day precision, often expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). researchgate.net Validated methods for acylcarnitines in human serum have shown inter- and intra-day CVs of less than 9.84%. nih.gov Such low variability is essential for the reliable application of the assay in clinical research and diagnostics. The ability to resolve clinically relevant isobaric and isomeric acylcarnitine species in a single analysis further enhances the robustness and utility of these methods in complex biological matrices. nih.gov

| Parameter | Typical Performance Metric (%CV or %RSD) | Context |

|---|---|---|

| Intra-Assay Precision | < 10% | Measures reproducibility within the same analytical run. Methods for acylcarnitine panels consistently show high precision. researchgate.netnih.gov |

| Inter-Assay Precision | < 15% | Measures reproducibility between different analytical runs, often on different days. This demonstrates the long-term reliability of the analytical method. nih.govchromatographyonline.com |

| Robustness | Consistent performance with minor variations in mobile phase composition, flow rate, or column temperature. | Ensures the method is transferable and reliable for routine analysis in different laboratory environments. chromatographyonline.com |

These metrics underscore the reliability of advanced analytical methods for the analysis of acylcarnitines, which is crucial for their application in biomarker discovery and clinical diagnostics.

Experimental Investigations of O 15 Carboxypentadecanoyl Carnitine in in Vitro and Animal Models

In Vitro Cellular and Biochemical Studies

In vitro studies are fundamental for understanding the cellular and molecular functions of compounds like O-(15-carboxypentadecanoyl)carnitine in a controlled environment.

The carnitine system, which includes O-(15-carboxypentadecanoyl)carnitine, is vital for the developmental competence of oocytes. nih.gov L-carnitine and its acetylated forms are known to regulate the metabolic and oxidative state of the female reproductive system. nih.gov Supplementation of in vitro maturation (IVM) media with carnitine has been shown to improve oocyte quality and subsequent embryonic development. nih.govnih.gov

In studies on mouse oocytes, carnitine supplementation during IVM was found to increase the proportion of oocytes reaching the MII stage and enhance the rate of blastocyst development after in vitro fertilization. nih.govbioline.org.br Carnitine achieves this by promoting the transport of long-chain fatty acids into mitochondria for β-oxidation, a process essential for generating the ATP required for oocyte maturation and early embryo development. bioline.org.br Furthermore, carnitines can protect oocytes from oxidative stress by scavenging reactive oxygen species (ROS) and modulating the activity of ROS-producing enzymes. nih.govmdpi.com In one study, acyl-carnitines demonstrated an ability to counteract the negative effects of hydrogen peroxide-induced oxidative stress on meiosis completion and oocyte quality. mdpi.com

The table below summarizes the effect of different carnitine forms on counteracting oxidative stress during in vitro maturation of mouse oocytes.

| Treatment Group | Concentration | Percentage of Oocytes with First Polar Body (%) |

|---|---|---|

| Control | - | 85.4 |

| Hydrogen Peroxide (H₂O₂) | - | 65.2 |

| H₂O₂ + L-Carnitine (LC) | 0.4 mg/mL | 83.6 |

| H₂O₂ + Acetyl-L-carnitine (ALC) | 0.2 mg/mL | 84.1 |

Data adapted from a study on the effects of carnitines on mouse oocytes under oxidative stress. mdpi.com

O-(15-carboxypentadecanoyl)carnitine is an intermediate in the transport of long-chain dicarboxylic acids into the mitochondrial matrix for β-oxidation. mdpi.comnih.gov The primary function of the carnitine system is to shuttle these fatty acids across the inner mitochondrial membrane, which is otherwise impermeable to them. mdpi.comnih.gov This process is essential for cellular energy production, as the breakdown of fatty acids generates a significant amount of ATP. researchgate.net

Inside the mitochondria, the acyl groups are released from carnitine and enter the β-oxidation spiral, producing acetyl-CoA. mdpi.com This acetyl-CoA then enters the tricarboxylic acid (TCA) cycle to generate further energy. mdpi.com By facilitating this transport, the carnitine system, including molecules like O-(15-carboxypentadecanoyl)carnitine, directly modulates mitochondrial performance and metabolic control. mdpi.com An efficient carnitine system is crucial for maintaining metabolic flexibility, allowing cells to switch between glucose and fatty acid oxidation based on energy demands. nih.gov In vitro studies have shown that carnitine supplementation can improve mitochondrial activity, enhance ATP production, and protect mitochondria from oxidative damage. mdpi.comresearchgate.net

The metabolism of O-(15-carboxypentadecanoyl)carnitine is governed by a set of specific enzymes that constitute the carnitine shuttle. nih.govnih.gov

Carnitine Palmitoyltransferase 1 (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the initial step where the long-chain acyl group from an acyl-CoA molecule (like 15-carboxypentadecanoyl-CoA) is transferred to carnitine, forming the corresponding acylcarnitine, O-(15-carboxypentadecanoyl)carnitine. nih.govnih.gov

Carnitine-Acylcarnitine Translocase (CACT): This transporter, embedded in the inner mitochondrial membrane, facilitates the movement of the newly formed acylcarnitine from the intermembrane space into the mitochondrial matrix. nih.govnih.gov In exchange, it transports a molecule of free carnitine out of the matrix. nih.gov

Carnitine Palmitoyltransferase 2 (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 reverses the reaction of CPT1. It transfers the acyl group from O-(15-carboxypentadecanoyl)carnitine back to coenzyme A, reforming 15-carboxypentadecanoyl-CoA within the matrix and releasing free carnitine. nih.govnih.gov The reformed acyl-CoA is then available for β-oxidation. mdpi.com

In addition to these mitochondrial enzymes, peroxisomes also contain carnitine acyltransferases, such as Carnitine Octanoyltransferase (COT) and Carnitine Acetyltransferase (CAT), indicating that carnitine is also important for peroxisomal metabolism. nih.gov

The functions of these key enzymes are summarized in the table below.

| Enzyme/Transporter | Location | Primary Function |

|---|---|---|

| Carnitine Palmitoyltransferase 1 (CPT1) | Outer Mitochondrial Membrane | Converts long-chain acyl-CoA and carnitine to acylcarnitine. nih.gov |

| Carnitine-Acylcarnitine Translocase (CACT) | Inner Mitochondrial Membrane | Transports acylcarnitine into the mitochondrial matrix and free carnitine out. nih.gov |

| Carnitine Palmitoyltransferase 2 (CPT2) | Inner Mitochondrial Membrane (Matrix side) | Reconverts acylcarnitine and Coenzyme A to acyl-CoA within the matrix. nih.gov |

Research in Animal Models

Animal models are crucial for studying the systemic effects of metabolic compounds in a complex living organism.

Studies in rodent models have provided significant insights into the role of the carnitine system and the consequences of its disruption. In wild-type mice, the concentration and acylation pattern of carnitine vary considerably between tissues, with the highest levels found in the heart and muscle. nih.gov This reflects the high energy demand and reliance on fatty acid oxidation in these tissues. nih.gov

Research using PPARα-null mice, which have impaired fatty acid catabolism, revealed significant disruptions in carnitine homeostasis. nih.gov These mice exhibited 40–50% lower levels of free carnitine in plasma and tissues, alongside altered profiles of acylcarnitines. nih.gov Such models demonstrate how genetic defects in metabolic regulation directly impact the pool of acylcarnitines, including long-chain species like O-(15-carboxypentadecanoyl)carnitine. Oral carnitine supplementation in these mice was able to partially restore plasma amino acid concentrations and increase muscle levels of short- and medium-chain acylcarnitine intermediates, highlighting the interconnectedness of metabolic pathways. nih.gov

The zebrafish (Danio rerio) has emerged as a valuable model for studying nutritional metabolism and the function of the carnitine system. nih.gov Studies have shown that dietary L-carnitine supplementation in zebrafish can significantly decrease triglyceride content in the liver and muscle, which are the primary sites of fatty acid β-oxidation. nih.gov This indicates that L-carnitine enhances lipid catabolism for energy production. nih.gov

Zebrafish models have also been used to investigate muscle damage and mitochondrial function. In a model of congenital myopathy, L-carnitine treatment was shown to restore muscle endurance and improve mitochondrial respiration and ATP production. nih.gov Other studies have used zebrafish larvae to assess the protective effects of L-carnitine against statin-induced muscle damage, finding that it can partially alleviate skeletal muscle disruption. semanticscholar.org These findings in zebrafish underscore the conserved role of the carnitine metabolic pathway across different vertebrate species. nih.gov

Analysis in Other Animal Species (e.g., Buffalo)

While specific investigations into O-(15-carboxypentadecanoyl)carnitine in buffalo are not extensively detailed in current literature, research into the broader role of L-carnitine and its derivatives in buffalo metabolism provides a critical context. Studies have focused on the supplementation of L-carnitine in buffalo to enhance reproductive performance, particularly in the context of in vitro embryo production. Buffalo embryos are known for their high lipid content, which can impair their viability after cryopreservation. nih.gov L-carnitine is a key molecule in fatty acid metabolism, facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation. nih.gov

Research has shown that supplementing in vitro maturation and culture media with L-carnitine can improve the developmental competence and cryotolerance of buffalo embryos. nih.govveterinaryworld.org For instance, one study found that adding 0.5 mM of L-carnitine to the culture media improved cleavage rates as well as morula and blastocyst formation. nih.gov This suggests that L-carnitine plays a crucial role in modulating lipid metabolism within the developing oocytes and embryos. nih.gov The antioxidant properties of L-carnitine also contribute to improved outcomes by reducing oxidative stress, a common issue in in vitro environments. nih.govekb.eg Studies have demonstrated that L-carnitine supplementation enhances the growth and nuclear maturation of buffalo oocytes in vitro. nih.govmdpi.com

Furthermore, analyses of water buffalo milk have revealed that it contains higher concentrations of total carnitine and certain short-chain acylcarnitines compared to cow milk. researchgate.net This suggests that carnitine metabolism and the resulting acylcarnitine profiles can vary significantly between ruminant species, highlighting the unique physiological importance of these compounds in buffalo. researchgate.net

Examination of Tissue-Specific Acylcarnitine Profiles

The distribution and concentration of acylcarnitines, including long-chain dicarboxylyl-carnitines, are not uniform throughout the body. Acylcarnitine profiles are highly tissue-specific, reflecting the unique metabolic demands and functions of different organs. plos.orgdiabetesjournals.org Comprehensive profiling in animal models, such as mice, has elucidated these distinct differences.

A study comparing various mouse tissues and fluids found significant variation in the number and abundance of identified acylcarnitine species. plos.org The liver and heart, both organs with high metabolic activity and reliance on fatty acid oxidation, exhibited the highest number of distinct acylcarnitine species. plos.org This reflects the central role of the liver in fatty acid metabolism and the heart's continuous high energy demand. diabetesjournals.orgcreative-proteomics.com In contrast, tissues like the brain showed a lower number of acylcarnitine species. plos.org

Significant differences are also observed when comparing the acylcarnitine profiles between tissues. For example, a comparison between heart and liver tissues in mice revealed significant changes in short-chain dicarboxylic acylcarnitines. plos.org Similarly, comparing blood and serum showed that unsaturated C16, C18, and C20 acylcarnitine species were enriched in serum, while several dicarboxylic and short-chain acylcarnitines were increased in the blood. plos.org These tissue-specific signatures are crucial for understanding how different organs contribute to and are affected by systemic metabolic changes. nih.gov

| Tissue/Fluid | Number of Acylcarnitine Species Identified |

|---|---|

| Liver | 90 |

| Heart | 87 |

| Visceral Fat | 65 |

| Thigh Muscle | 62 |

| Serum | 62 |

| Whole Blood | 58 |

| Brain | 57 |

Data sourced from a 2019 study on acylcarnitine profiling in mice. plos.org

Methodological Approaches in Experimental Design

Design of Controlled In Vitro and In Vivo Experiments

Investigating the metabolic role of O-(15-carboxypentadecanoyl)carnitine and other acylcarnitines requires carefully designed in vitro and in vivo experiments.

In Vivo Experiments: Animal models are essential for studying systemic metabolic effects. A common approach is the development of animal models with altered carnitine homeostasis. For example, a rat model of systemic carnitine deficiency can be created by treating the animals with N-trimethyl-hydrazine-3-propionate (THP), a competitive inhibitor of butyrobetaine hydroxylase, the enzyme responsible for the final step in L-carnitine biosynthesis. nih.govresearchgate.net This allows researchers to study the consequences of carnitine depletion and the metabolic effects of reintroducing specific carnitines. Other models, such as diet-induced obese mice, are used to study how acylcarnitine profiles are altered in states of metabolic stress and insulin (B600854) resistance. diabetesjournals.orgnih.gov In these controlled experiments, animals are typically divided into groups (e.g., control vs. treatment) and subjected to specific diets or interventions, with subsequent analysis of plasma and tissue metabolite levels. nih.gov

In Vitro Experiments: In vitro systems allow for the study of cellular and molecular mechanisms in a controlled environment, free from systemic influences. These experiments often utilize:

Cell Cultures: Specific cell types (e.g., hepatocytes, myocytes, oocytes) are cultured and can be exposed to O-(15-carboxypentadecanoyl)carnitine or other metabolites to observe direct cellular responses. nih.gov

Isolated Mitochondria: As the primary site of fatty acid oxidation, isolated mitochondria are a powerful tool. nih.govresearchgate.net Researchers can study the direct impact of specific acylcarnitines on mitochondrial respiration, enzyme kinetics, and the production of reactive oxygen species. nih.gov

Ex Vivo Models: Entire organs or tissues can be maintained and studied outside the body for a short period. For instance, an ex vivo pig eye model has been used to study the diffusion capacities of various acylcarnitines between different chambers of the eye, providing insight into their physicochemical properties and transport. nih.gov

In Vitro Maturation (IVM) and Fertilization (IVF): As seen in buffalo research, oocytes can be matured and fertilized in a laboratory setting. nih.govekb.eg Supplementing the culture media with specific compounds like L-carnitine allows for detailed investigation of their effects on developmental biology and cellular metabolism. nih.govnih.gov

Measurement of Metabolic and Cellular Outcomes in Experimental Systems

To evaluate the effects of O-(15-carboxypentadecanoyl)carnitine in experimental systems, a range of metabolic and cellular outcomes are measured.

Metabolic Outcomes: The primary method for analyzing acylcarnitine profiles is mass spectrometry, typically coupled with liquid chromatography (LC-MS). plos.org This powerful technique allows for the sensitive and specific quantification of a wide array of acylcarnitine species in biological samples like plasma, tissues, and cells. diabetesjournals.orgmdpi.com Beyond profiling, key metabolic parameters are assessed to understand the broader physiological impact. These often include:

Blood glucose and insulin levels to assess glucose homeostasis. nih.govrsc.org

Triglyceride and free fatty acid concentrations to monitor lipid metabolism. nih.govrsc.org

Markers of liver function, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). rsc.org

Cellular Outcomes: At the cellular level, investigations focus on the mechanisms through which acylcarnitines exert their effects. Common measurements include:

Mitochondrial Function: Assessing the rate of fatty acid β-oxidation, cellular respiration (oxygen consumption), and ATP production. creative-proteomics.com

Enzyme Activity: Measuring the activity of key enzymes in the carnitine shuttle system, such as carnitine acetyltransferase (CrAT). nih.gov

Gene Expression: Quantifying the mRNA levels of genes involved in fatty acid metabolism, glucose transport, and insulin signaling to understand how carnitines may regulate these pathways at the genetic level. nih.gov

Oxidative Stress Markers: Measuring levels of reactive oxygen species (ROS) or antioxidant molecules like glutathione (B108866) (GSH) to determine the impact on cellular redox balance. ekb.eg

| Category | Specific Outcome | Common Measurement Technique |

|---|---|---|

| Metabolic | Acylcarnitine Profiling | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Glucose Homeostasis | Blood Glucose Meters, Immunoassays (for Insulin) | |

| Lipid Profile | Colorimetric Assays (for Triglycerides, FFA) | |

| Cellular | Mitochondrial Respiration | High-Resolution Respirometry |

| Enzyme Activity | Spectrophotometric Assays | |

| Gene Expression | Quantitative PCR (qPCR) | |

| Oxidative Stress | Fluorescence-based Assays (for ROS, GSH) |

Q & A

Basic: What analytical methods are recommended for detecting and quantifying O-(15-carboxypentadecanoyl)carnitine in biological samples?

Methodological Answer:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity for acylcarnitines. Stable isotope-labeled internal standards (e.g., deuterated carnitine derivatives) should be used to correct for matrix effects and variability. Sample preparation typically involves protein precipitation followed by solid-phase extraction to isolate acylcarnitines from plasma or tissue homogenates . Calibration curves must be validated against certified reference materials to ensure accuracy.

Basic: What is the hypothesized role of O-(15-carboxypentadecanoyl)carnitine in mitochondrial fatty acid β-oxidation?

Methodological Answer:

Long-chain acylcarnitines like O-(15-carboxypentadecanoyl)carnitine are intermediates formed by carnitine palmitoyltransferase 1 (CPT1) during the transport of fatty acids into mitochondria. Accumulation of this metabolite may indicate incomplete β-oxidation due to mitochondrial dysfunction or CrAT (carnitine O-acetyltransferase) insufficiency. Experimental validation involves comparing its levels in muscle or liver tissues under high-fat diet (HFD) conditions using targeted metabolomics, alongside measurements of β-hydroxybutyrate (a β-oxidation marker) .

Advanced: How can researchers design experiments to investigate the tissue-specific effects of O-(15-carboxypentadecanoyl)carnitine accumulation in insulin-resistant states?

Methodological Answer:

- Rodent Models: Feed wild-type and CrAT-knockout mice a 12-month HFD. Collect skeletal muscle, liver, and plasma samples for acylcarnitine profiling via LC-MS/MS. Pair with hyperinsulinemic-euglycemic clamps to assess insulin sensitivity .

- Human Myocytes: Use primary skeletal myocytes treated with palmitate to induce lipid overload. Measure glucose uptake (via 2-NBDG fluorescence) and O-(15-carboxypentadecanoyl)carnitine levels. Overexpress CrAT to test reversibility of glucose oxidation suppression .

- Data Integration: Apply pathway analysis tools (e.g., MetaboAnalyst) to correlate acylcarnitine levels with transcriptomic data from public repositories like GEO.

Advanced: How to resolve contradictions in studies linking O-(15-carboxypentadecanoyl)carnitine to metabolic syndrome progression versus compensatory protective roles?

Methodological Answer:

- Meta-Analysis: Aggregate datasets from studies using PRISMA guidelines. Stratify by variables such as baseline carnitine levels, intervention duration, and tissue type. Use random-effects models to account for heterogeneity .

- Mechanistic Studies: In zebrafish models, knock out CrAT homologs and perform rescue experiments with exogenous carnitine. Monitor real-time mitochondrial respiration (Seahorse Analyzer) and acylcarnitine flux .

- Longitudinal Human Trials: Recruit cohorts with early-stage metabolic syndrome. Measure O-(15-carboxypentadecanoyl)carnitine at baseline and after 8 weeks of L-carnitine supplementation. Correlate changes with improvements in HOMA-IR and intrahepatic lipid content .

Advanced: What experimental approaches can elucidate the interaction between O-(15-carboxypentadecanoyl)carnitine and enzymes like CrAT or CPT1?

Methodological Answer:

- Enzyme Kinetics: Purify recombinant CrAT/CPT1 and perform in vitro assays with O-(15-carboxypentadecanoyl)carnitine as a substrate. Monitor product formation (acetyl-CoA or palmitoyl-CoA) via spectrophotometry or HPLC .

- Structural Biology: Use cryo-EM or X-ray crystallography to resolve the enzyme-metabolite complex. Mutate active-site residues (e.g., Ser/Ala substitutions) to identify binding determinants .

- In Silico Docking: Apply molecular dynamics simulations (e.g., GROMACS) to predict binding affinities and conformational changes induced by the metabolite .

Basic: What are the key considerations for ensuring reproducibility in studies involving O-(15-carboxypentadecanoyl)carnitine?

Methodological Answer:

- Standardized Protocols: Adopt MISB (Metabolomics Standards Initiative for Blood) guidelines for sample collection, storage, and preprocessing .

- Blinded Analysis: Randomize sample order and include technical replicates. Use automated peak integration software (e.g., Skyline) to minimize user bias .

- Data Transparency: Publish raw LC-MS/MS files in repositories like MetaboLights, alongside detailed metadata on extraction solvents, column types, and ionization settings .

Advanced: How can multi-omics integration advance understanding of O-(15-carboxypentadecanoyl)carnitine's role in metabolic networks?

Methodological Answer:

- Parallel Profiling: Perform metabolomics (acylcarnitines, TCA intermediates), proteomics (mitochondrial enzymes), and transcriptomics (PPARα/PGC-1α pathways) on the same tissue samples. Use weighted gene co-expression network analysis (WGCNA) to identify hub genes correlated with metabolite levels .

- Fluxomics: Apply ¹³C-labeled palmitate tracing in hepatocytes to quantify O-(15-carboxypentadecanoyl)carnitine turnover rates and β-oxidation efficiency .

- Machine Learning: Train random forest models on multi-omics datasets to predict metabolite-driven metabolic outcomes (e.g., steatosis severity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.